Piezochromic Fluorescence Modulation: Structural Tuning of 5-Phenylpenta-2,4-dienenitrile Derivatives Enables Distinct High-Pressure Optical Responses
Derivatives of 5-phenylpenta-2,4-dienenitrile demonstrate that subtle changes to the conjugated acceptor group lead to qualitatively different and quantifiable piezochromic responses. Specifically, under hydrostatic pressure, the luminescence intensity of the diphenylamino derivative (1a) decreases with increasing pressure accompanied by an emission redshift, whereas the acridinyl derivative (1b) shows no wavelength shift and an intensity increase from 0.66 GPa to 5.72 GPa [1]. This highlights the scaffold's unique ability to be tuned for specific pressure-sensing modalities—a capability not reported for simpler or non-conjugated analogs.
| Evidence Dimension | Piezochromic Luminescence Response to Hydrostatic Pressure |
|---|---|
| Target Compound Data | Derivative 1a: Luminescence intensity decreases with pressure increase, emission wavelength redshifts. Derivative 1b: No emission wavelength shift, luminescence intensity increases from 0.66 GPa to 5.72 GPa [1]. |
| Comparator Or Baseline | Derivative 1a (Diphenylamino-substituted) vs. Derivative 1b (Acridinyl-substituted), both based on the 5-phenylpenta-2,4-dienenitrile core. |
| Quantified Difference | Qualitative difference in intensity trend (decrease vs. increase) and wavelength shift (redshift vs. no shift) over 0.66 to 5.72 GPa [1]. |
| Conditions | Crystalline solid state, hydrostatic pressure applied via diamond anvil cell (DAC), pressure range 0.66–5.72 GPa [1]. |
Why This Matters
This demonstrates the core scaffold's utility in creating materials with distinct, application-specific pressure-sensing behaviors (e.g., intensity-based vs. colorimetric sensing), which is a key differentiator for researchers developing next-generation optical pressure sensors and security inks.
- [1] Man, T., et al. (2019). Modulation of piezochromic fluorescence behavior by subtle structural change. Dyes and Pigments, 166, 301-306. DOI: 10.1016/j.dyepig.2019.03.039 View Source
